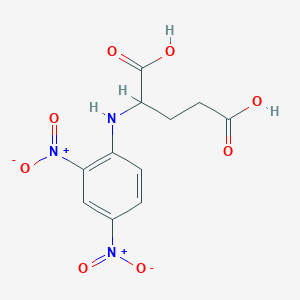
2-(2,4-Dinitroanilino)pentanedioic acid
説明
2-(2,4-Dinitroanilino)pentanedioic acid (DNPD) is a dinitroaniline derivative that has been used in many scientific applications and research experiments. DNPD is a versatile compound that can be used for a wide range of purposes, both in the laboratory and in the field. It has been used in the synthesis of various compounds, such as polymers, and has also been used in drug delivery systems. DNPD is also known to act as an antioxidant, and has been studied for its potential to slow the oxidation of lipids and proteins.
科学的研究の応用
DNP-DL-Glutamic Acid: Scientific Research Applications
Drug Delivery Systems: DNP-DL-Glutamic Acid may be utilized in drug delivery systems due to its potential for conjugation with therapeutic agents. The compound’s ability to bind with drugs could enhance the targeting and release of medications in the body.
Terahertz Spectroscopy: The unique absorption characteristics of amino acids like DL-glutamic acid in the terahertz range suggest that DNP-DL-Glutamic Acid could be studied for its terahertz absorption fingerprint peaks, aiding in qualitative and quantitative research .
Isotope Labeling: Isotopically labeled versions of DL-glutamic acid are used in scientific research for tracing metabolic pathways and studying enzyme kinetics. DNP-DL-Glutamic Acid could serve a similar purpose, providing insights into biochemical processes .
Biosensors Development: The integration of enzymes like glutamate dehydrogenase with materials such as nanoporous gold indicates that DNP-DL-Glutamic Acid could be part of biosensor systems for detecting glutamate or related metabolites .
作用機序
Target of Action
DNP-DL-Glutamic Acid, also known as 2-(2,4-Dinitroanilino)pentanedioic acid or N-(2,4-Dinitrophenyl)-DL-glutamic acid, primarily targets glutamate receptors in the body . These receptors play a crucial role in transmitting excitatory signals in the nervous system and are involved in learning and memory processes .
Mode of Action
The compound interacts with its targets by activating both ionotropic and metabotropic glutamate receptors . The ionotropic receptors include non-NMDA (AMPA and kainate) and NMDA receptors . This interaction leads to changes in the transmission of signals in the nervous system .
Biochemical Pathways
DNP-DL-Glutamic Acid affects the glutamine metabolic pathway . This pathway is critical for cell biosynthesis and bioenergetics across several disorders, especially in cancer cell survival . Glutamine metabolism involves complex and dynamic regulations, and glutamine plays various essential roles in almost every cell in the body .
Pharmacokinetics
Studies on similar compounds, such as 2,4-dinitrophenol, suggest that these compounds exhibit significantnonlinear pharmacokinetics . This nonlinearity has been attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney .
Result of Action
The activation of glutamate receptors by DNP-DL-Glutamic Acid can lead to various molecular and cellular effects. For instance, it can enhance the excitatory neurotransmission in the nervous system, which can influence learning and memory processes . Moreover, the impact on the glutamine metabolic pathway can affect cell biosynthesis and bioenergetics .
Action Environment
The action, efficacy, and stability of DNP-DL-Glutamic Acid can be influenced by various environmental factors. For instance, the compound’s storage temperature can affect its stability . Furthermore, the compound’s action can be influenced by the physiological environment, such as the presence of other molecules, pH levels, and temperature.
特性
IUPAC Name |
2-(2,4-dinitroanilino)pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O8/c15-10(16)4-3-8(11(17)18)12-7-2-1-6(13(19)20)5-9(7)14(21)22/h1-2,5,8,12H,3-4H2,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBKHTRVUNPZEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001297200 | |
| Record name | 2,4-Dinitrophenyl-DL-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001297200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dinitroanilino)pentanedioic acid | |
CAS RN |
1655-48-7 | |
| Record name | 2,4-Dinitrophenyl-DL-glutamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1655-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2,4-Dinitrophenyl)-DL-glutamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001655487 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1655-48-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89619 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Dinitrophenyl-DL-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001297200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2,4-dinitrophenyl)-DL-glutamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.216 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




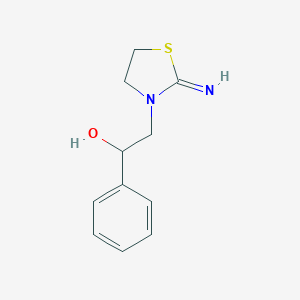


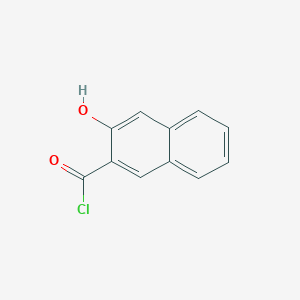

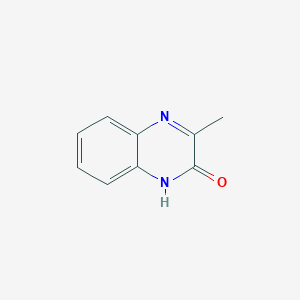
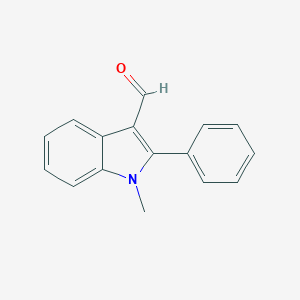


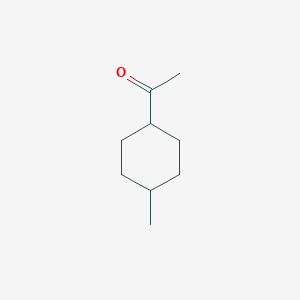
![2,3-Dimethylimidazo[4,5-h]quinoline](/img/structure/B154314.png)

